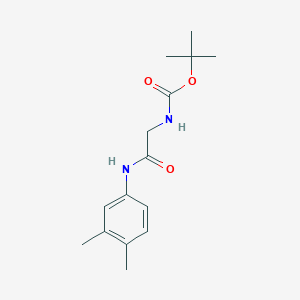

N-(叔丁氧羰基)-N1-(3,4-二甲苯基)甘氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

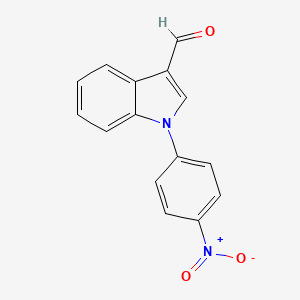

The compound "N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide" is a chemical entity that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that involve tert-butoxycarbonyl (Boc) protected amines and glycinamide derivatives. These compounds are often used in the synthesis of peptides and other organic molecules, where the Boc group serves as a protective group for amines during synthesis .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butoxycarbonyl protected amines. For instance, N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized with an 82% yield using N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine and sodium iodoacetate under alkaline conditions . This method shows the potential pathway for synthesizing similar Boc-protected compounds, which could be applied to the synthesis of "N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected compounds typically includes a tert-butoxycarbonyl group attached to an amine nitrogen, providing steric hindrance and protection from various reaction conditions. The stability of the linkage between the protected amine and other parts of the molecule is crucial for its use in further synthetic steps, as demonstrated in the stability studies of Boc-protected handles for solid-phase peptide synthesis .

Chemical Reactions Analysis

Boc-protected amines can undergo various chemical reactions. For example, tert-butoxy-N,N,N',N'-tetramethylmethanediamine is shown to react with different NH- and CH-acidic compounds to form aminomethylene compounds, amidines, enamines, and other products . These reactions are indicative of the chemical versatility of Boc-protected amines and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds are influenced by the protective group. The Boc group is known for its resistance to acidolysis, which is beneficial in peptide synthesis where acidic conditions are often used. For example, the linkage between the C-terminal amino acid and a Boc-protected handle was found to be resistant to 50% TFA/CH2Cl2, with less than 1% loss after 10 hours . This resistance to acidic conditions is a key physical property that allows for the selective deprotection of amines in the presence of other sensitive functional groups.

科学研究应用

氨基酸衍生物合成: N-(叔丁氧羰基)-N1-(3,4-二甲苯基)甘氨酰胺用于合成氨基酸衍生物,这在开发具有潜在治疗应用的肽和蛋白质中至关重要。例如,脯氨酰亮氨酰甘氨酰胺的非环状衍生物的合成证明了叔丁氧羰基保护的氨基酸在肽合成中的效用,为复杂的肽结构提供了途径 (Haidukevich 等人,2019) source.

固相合成: 它在固相合成中找到应用,作为肽 α-羧酰胺合成的载体。这种方法通过固体载体促进肽的组装,从而实现更有效的合成过程。N-叔丁氧羰基-氨基甲基(α-苯基)苯氧乙酸作为载体的开发展示了这一应用 (Gaehde & Matsueda,2009) source.

超分子化学: 在超分子化学中,这种化合物有助于形成非聚合超分子凝胶。这些材料表现出显着的特性,如承载和自愈,源自叔丁氧羰基保护的 L-氨基酸的简单有机盐。对这些凝胶的探索为具有先进机械性能和在承受应力环境中的应用开辟了新途径 (Sahoo 等人,2012) source.

催化和有机合成: 此外,它还参与催化过程和有机转化。例如,其衍生物用于钯催化的氨基羰基化,在芳基酰胺的合成中充当一氧化碳和胺的来源。这种方法为在温和条件下引入酰胺官能团提供了一种通用工具,促进了复杂有机分子的合成 (Wan 等人,2002) source.

属性

IUPAC Name |

tert-butyl N-[2-(3,4-dimethylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-6-7-12(8-11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTDNJZATWRFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)